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Abstract

Oliceridine (TRV130), marketed as Olinvyk, is a novel intravenous opioid analgesic approved
for the management of moderate to severe acute pain.[1][2] It is distinguished by its unique
mechanism of action as a G protein-biased agonist at the p-opioid receptor (MOR).[3][4] This
biased agonism is designed to preferentially activate the G protein signaling pathway, which is
primarily responsible for analgesia, while minimizing the recruitment of the p-arrestin pathway,
which is associated with common opioid-related adverse effects such as respiratory depression
and constipation.[5][6][7] This technical guide provides a comprehensive overview of the
chemical structure, synthesis, mechanism of action, and key experimental data related to
Oliceridine.

Chemical Structure and Properties

Oliceridine is a complex chiral molecule featuring a T-shaped conformation with three key
moieties: a methoxythiophen group, a pyridine ring, and a spirocyclic system.[8][9] Its specific
stereochemistry is crucial for its pharmacological activity.

¢ I[UPAC Name: N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-
oxaspiro[4.5]decan-9-yllethanamine[1][10]
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Synonyms: TRV130, Olinvyk[10]

Chemical Formula: C22H30N202S[1][11]

Molar Mass: 386.55 g-mol~1[1][2]

Stereochemistry: The molecule possesses a single defined stereocenter at the C9 position of
the spirocycle, designated as (9R).[10][11][12]

Table 1: Core Chemical Identifiers for Oliceridine

Identifier Value Reference(s)
CAS Number 1401028-24-7 [1][10]
PubChem CID 66553195 [10]

DrugBank ID DB14881 [1]

UNII MCN858TCPO [1]

ATC Code NO2AX07 [1]

Chemical Synthesis

The synthesis of Oliceridine is a multi-step process involving several key organic reactions to
construct its complex architecture. The pathway described by Trevena Inc. involves the
creation of the spirocyclic core followed by the addition of the pyridine and methoxythiophen
side chains.[9][13]

Key Reaction Steps:

» Prins Cyclization: The synthesis begins with an acid-catalyzed Prins reaction between
pentanone and butenol to form the initial alcohol-containing spirocycle.[8][9]

o Ley-Griffith Oxidation: The resulting alcohol is then oxidized to the corresponding ketone
using a Ley-Griffith oxidation.[8][9]
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Michael Addition: A crucial step involves the 1,4-conjugate addition of a 2-pyridyl Grignard
reagent to an unsaturated cyano-intermediate. This reaction, catalyzed by copper iodide,
introduces the pyridine ring.[9][13]

Decarboxylation & Chiral Separation: The product from the Michael addition undergoes
decarboxylation. The resulting racemic nitrile is then resolved using supercritical fluid
chromatography (SFC) to isolate the desired (R)-isomer.[9][13]

Nitrile Reduction: The isolated chiral nitrile is reduced to its primary amine using a powerful
reducing agent like lithium aluminum hydride (LiAlH4).[9][13]

Reductive Amination: The final step involves a reductive amination reaction between the
primary amine and 3-methoxythiophene-2-carbaldehyde to attach the final side chain,
yielding Oliceridine.[9][13]
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Caption: Chemical synthesis workflow for Oliceridine (TRV130).
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Mechanism of Action: G Protein Bias

Oliceridine's therapeutic innovation lies in its "biased agonism" or "functional selectivity" at the
p-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][5]

o Conventional Opioids (e.g., Morphine): These are considered "unbiased" agonists. Upon
binding to the MOR, they activate both the G protein signaling pathway and the (3-arrestin2
pathway.[4][6]

o G Protein Pathway: Activation of the inhibitory G protein (Gi/o) leads to the inhibition of
adenylyl cyclase, decreased cyclic AMP (CAMP) levels, and modulation of ion channels.
This cascade is primarily responsible for the desired analgesic effects.[5][8]

o [B-Arrestin2 Pathway: Recruitment of 3-arrestin2 leads to receptor desensitization,
internalization, and the initiation of separate signaling cascades. This pathway is strongly
implicated in mediating adverse effects like respiratory depression, constipation, and the
development of tolerance.[7][14]

» Oliceridine (Biased Agonist): Oliceridine binding stabilizes a receptor conformation that
preferentially couples with and activates the G protein pathway while only minimally
recruiting B-arrestin2.[2][10] This selective activation aims to separate the analgesic effects
from the adverse effects mediated by B-arrestin.[15]
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Caption: Signaling pathways of unbiased vs. biased p-opioid receptor agonists.

Pharmacological Data & Clinical Efficacy

Preclinical and clinical studies have quantified Oliceridine's potency, efficacy, and safety
profile, often in comparison to morphine.

Preclinical Data

In preclinical models, Oliceridine demonstrated potent analgesic effects with a wider
therapeutic window compared to morphine.
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Table 2: Preclinical In Vitro & In Vivo Comparison

Oliceridine .

Parameter Morphine Model System Reference(s)
(TRV130)

G Protein o

o Similar to HEK-293 cells
Activation 7.9 nM o [13]
Oliceridine (human MOR)
(CAMP ECso)
B-Arrestin-2
. 100% HEK-293 cells
Recruitment (% 15% [13]
] (Reference) (human MOR)

Efficacy)

Analgesic )
3 to 10 times Mouse/rat

Potency (vs. 1x (Reference) [16]

, more potent models
Morphine)
Tolerance Less tolerance Higher tolerance Murine model (4-
[16][17]

Development

observed

observed

day admin.)

| Reward Behavior (CPP Assay) | No reward behavior | Significant reward behavior | Mouse

model |[17][18] |

CPP: Conditioned Place Preference

Clinical Trial Data

Phase Il trials (APOLLO-1, APOLLO-2, and the open-label ATHENA study) established the
efficacy and safety of Oliceridine for postoperative pain.[6][16]

Table 3: Summary of Phase Il Clinical Trial Findings (vs. Morphine)

© 2025 BenchChem. All rights reserved.

7/12

Tech Support


https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x6m91
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x6m91
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054572/
https://www.researchgate.net/publication/326603320_Pharmacological_Characters_of_Oliceridine_a_m-Opioid_Receptor_G-ProteinFIGURE_DASHBiased_Ligand_in_Mice
https://www.researchgate.net/publication/326603320_Pharmacological_Characters_of_Oliceridine_a_m-Opioid_Receptor_G-ProteinFIGURE_DASHBiased_Ligand_in_Mice
https://pubmed.ncbi.nlm.nih.gov/30044299/
https://www.benchchem.com/product/b1139222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8629156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054572/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Endpoint Oliceridine Morphine Trial Context Reference(s)
APOLLO-1
] . ) (bunionectomy
Analgesic Non-inferior to
) . - ), APOLLO-2 [4][16][19]
Efficacy morphine .
(abdominoplas
ty)
Onset of Faster onset (as Postoperative
) ) Slower onset ) [4]
Analgesia early as 5 min) pain
Post-hoc
Incidence of o ) o )
N Lower incidence Higher incidence  analysis of [41[19]
Nausea/Vomiting )
APOLLO trials

| Respiratory Safety Events | Reduced incidence | Higher incidence | Post-hoc analysis of
APOLLO trials |[4][7] |

Note: Dosing regimens in trials were not designed to be directly equianalgesic, which is a
limitation for direct comparison of adverse event rates.[19]

Key Experimental Protocols

The characterization of Oliceridine's biased agonism relies on specific in vitro assays and well-
controlled clinical trial designs.

In Vitro Assay: G Protein Activation (GTPy[**S] Binding
Assay)

This assay measures the direct activation of G proteins by an agonist-bound receptor.
¢ Preparation: Cell membranes expressing the p-opioid receptor are prepared.

 Incubation: Membranes are incubated with the test ligand (e.g., Oliceridine), GDP, and
radiolabeled GTPy[3>S].

o Activation & Binding: Agonist binding activates the G protein, causing it to release GDP and
bind the non-hydrolyzable GTPy[3°S].
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o Separation: The reaction is stopped, and membrane-bound radioactivity is separated from
unbound radioactivity via filtration.

e Quantification: The amount of bound GTPy[3°S] is quantified using a scintillation counter,
which is proportional to the level of G protein activation. Potency (ECso) and efficacy (Emax)
are determined from concentration-response curves.

4 GTPy[**S] Binding Assay Workflow )

Prepare cell membranes
expressing p-opioid receptors

Incubate membranes with:
1. Oliceridine (test ligand)
2. GDP
3. Radiolabeled GTPy[3*S]

ausing exchange of GDP for GTPy[?>

'

Stop reaction and separate
membrane-bound from free GTPy[3°S]
(via filtration)

l

(Quantify bound radioactivit)j

using scintillation counting

[ Agonist binding activates G-protein, j
C S]

Generate concentration-response curve
to determine ECso and Emax
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Caption: Experimental workflow for a G-protein activation assay.

Clinical Trial Protocol: APOLLO-1 & APOLLO-2 (Phase
1))

These were randomized, double-blind, placebo- and active-controlled trials to evaluate the
efficacy and safety of Oliceridine for moderate to severe acute postoperative pain.

Patient Population: Patients undergoing hard-tissue (bunionectomy, APOLLO-1) or soft-
tissue (abdominoplasty, APOLLO-2) surgery.[16][19]

o Randomization: Patients were randomized to receive intravenous (IV) Oliceridine, IV
morphine, or placebo via a patient-controlled analgesia (PCA) device.

e Dosing: The trials used a loading dose followed by on-demand PCA doses (e.g., Oliceridine
1.5 mg loading dose followed by 0.1, 0.35, or 0.5 mg demand doses vs. Morphine 4 mg
loading dose followed by 1 mg demand doses).[16]

e Primary Endpoint: The primary endpoint was a responder analysis, comparing the proportion
of treatment responders in the Oliceridine groups versus the placebo group over a set
period (e.g., 48 hours for APOLLO-1). A responder was defined by achieving a specific level
of pain reduction without needing rescue medication and without early discontinuation.[19]

e Secondary & Safety Endpoints: Included assessments of pain intensity over time, use of
rescue medication, and the incidence of adverse events, particularly nausea, vomiting, and
respiratory depression.[19]

Conclusion

Oliceridine (TRV130) represents a significant development in opioid pharmacology, stemming
from a structure-based drug design approach aimed at improving the safety profile of potent
analgesics. Its chemical structure, featuring a specific (9R)-stereocenter, is integral to its
function as a G protein-biased agonist at the p-opioid receptor. The multi-step synthesis allows
for precise control over its complex architecture. By preferentially activating the G protein
pathway over the (-arrestin pathway, Oliceridine provides potent analgesia with a statistically
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significant reduction in certain adverse events compared to morphine in clinical trials. This
technical overview provides the foundational chemical, pharmacological, and clinical data for
professionals engaged in pain management research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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